

# The Multifaceted Mechanisms of Ursodeoxycholic Acid in Hepatocellular Protection: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Isoursodeoxycholic acid*

Cat. No.: B122633

[Get Quote](#)

This guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of ursodeoxycholic acid (UDCA) and its taurine conjugate, tauroursodeoxycholic acid (TUDCA), in liver cells. Designed for researchers, scientists, and drug development professionals, this document delves into the core pathways through which these hydrophilic bile acids exert their cytoprotective, anti-apoptotic, anti-inflammatory, and choleric actions.

## Introduction: Beyond Choleresis

Ursodeoxycholic acid, a naturally occurring hydrophilic bile acid, has long been a cornerstone in the management of cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC).<sup>[1]</sup> Its initial therapeutic rationale was centered on its ability to dilute the pool of more toxic, hydrophobic bile acids and to stimulate bile flow.<sup>[2][3]</sup> However, extensive research has unveiled a complex and multifaceted mechanism of action that extends far beyond simple choleresis. UDCA and its taurine conjugate, TUDCA, are now understood to be potent signaling molecules that modulate a variety of critical cellular processes within hepatocytes, offering protection against a range of insults that characterize liver pathology.<sup>[4][5]</sup>

This guide will dissect these mechanisms, providing not only a conceptual framework but also practical, field-proven experimental protocols to empower researchers in their investigation of these hepatoprotective agents.

## Section 1: Modulation of Bile Acid Homeostasis and Transport

A primary mechanism of UDCA's efficacy lies in its ability to restore the balance of bile acid transport and reduce the intracellular concentration of cytotoxic bile acids.<sup>[2][4]</sup> In cholestatic conditions, the accumulation of hydrophobic bile acids leads to hepatocellular injury. UDCA counteracts this by modulating the expression and function of key hepatocellular transporters.

### Upregulation of Canalicular Export Pumps

UDCA has been shown to enhance the expression and insertion of critical transporters into the canalicular membrane of hepatocytes, effectively "pumping out" toxic bile acids.<sup>[4]</sup> The key players in this process are the Bile Salt Export Pump (BSEP or ABCB11) and the Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2).<sup>[4]</sup> This upregulation is, at least in part, mediated by the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis.<sup>[4][6]</sup>

### Alteration of Basolateral Transporter Expression

In addition to promoting canalicular export, UDCA can also influence the expression of basolateral transporters, which are responsible for the uptake of bile acids from the sinusoidal blood. Studies have shown that UDCA can down-regulate the expression of uptake transporters like the organic anion-transporting polypeptide (Oatp), thereby reducing the influx of toxic bile acids into the hepatocyte.<sup>[4]</sup>

Experimental Workflow: Investigating UDCA's Effect on Bile Acid Transporter Expression

[Click to download full resolution via product page](#)

Caption: Workflow for studying UDCA's impact on bile acid transporters.

## Section 2: Anti-Apoptotic Mechanisms of Action

A critical aspect of UDCA's hepatoprotective effect is its ability to inhibit apoptosis, or programmed cell death, which is a common pathway of hepatocyte demise in various liver diseases.<sup>[7][8]</sup> UDCA and TUDCA intervene in the apoptotic cascade at multiple key junctures.

### Stabilization of the Mitochondrial Membrane

Hydrophobic bile acids can induce the mitochondrial permeability transition (MPT), a critical event leading to the release of pro-apoptotic factors like cytochrome c.<sup>[5][7]</sup> UDCA and TUDCA have been shown to stabilize the mitochondrial membrane, preventing the formation of the MPT pore.<sup>[7][9]</sup> This is achieved, in part, by inhibiting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.<sup>[3][10]</sup>

### Modulation of Bcl-2 Family Proteins

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a key determinant of cell fate. UDCA has been shown to shift this balance towards survival by down-regulating the expression of Bax and up-regulating the expression of Bcl-2.[11][12]

## Inhibition of Caspase Activation

The activation of a cascade of proteases known as caspases is a central feature of apoptosis. By preventing the release of cytochrome c from the mitochondria, UDCA and TUDCA indirectly inhibit the activation of downstream executioner caspases, such as caspase-3.[10][12]

Signaling Pathway: UDCA's Anti-Apoptotic Action at the Mitochondrion



[Click to download full resolution via product page](#)

Caption: UDCA inhibits mitochondrial-mediated apoptosis.

## Section 3: Attenuation of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins leads to ER stress, which can trigger apoptosis. TUDCA, in particular, is a potent chemical chaperone that alleviates ER stress.[\[13\]](#) [\[14\]](#)

### Inhibition of the Unfolded Protein Response (UPR)

TUDCA has been shown to suppress the activation of key transducers of the UPR, including PERK, IRE1 $\alpha$ , and ATF6.[\[15\]](#)[\[16\]](#) By mitigating the UPR, TUDCA prevents the downstream activation of pro-apoptotic factors like CHOP and the cleavage of caspase-12, an ER-resident caspase.[\[13\]](#)[\[15\]](#)

### Maintenance of Calcium Homeostasis

ER stress is often associated with the dysregulation of intracellular calcium levels. TUDCA helps to maintain calcium homeostasis, thereby preventing the activation of calcium-dependent apoptotic pathways.[\[13\]](#)

Table 1: Quantitative Effects of UDCA/TUDCA on Apoptotic and ER Stress Markers

| Parameter                         | Model System                    | Treatment                                            | Observed Effect                                     | Reference |
|-----------------------------------|---------------------------------|------------------------------------------------------|-----------------------------------------------------|-----------|
| Bax Translocation to Mitochondria | Rat Hepatocytes                 | Deoxycholic Acid (DCA) vs. DCA + UDCA                | ~4.5-fold increase with DCA; inhibited by UDCA      | [13]      |
| Mitochondrial Swelling            | Isolated Rat Liver Mitochondria | DCA vs. DCA + UDCA                                   | 25-fold increase with DCA; >40% reduction with UDCA | [13]      |
| Caspase-3 Activity                | Rat Hepatocytes                 | Glycochenodeoxycholic acid (GCDCA) vs. GCDCA + TUDCA | Significant increase with GCDCA; inhibited by TUDCA | [17]      |
| CHOP and GRP78 Expression         | Tunicamycin-treated DRG neurons | Tunicamycin vs. Tunicamycin + TUDCA                  | Upregulation with tunicamycin; suppressed by TUDCA  | [15]      |

## Section 4: Anti-Inflammatory and Immunomodulatory Effects

Chronic liver injury is often accompanied by a persistent inflammatory response. UDCA exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation. [18][19]

### Inhibition of NF-κB Signaling

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines. UDCA has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[19] This effect may be mediated, in part, through the activation of the glucocorticoid receptor.[18]

## Modulation of Cytokine Production

By inhibiting NF- $\kappa$ B and other inflammatory pathways, UDCA can decrease the expression and secretion of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 in liver cells.[\[20\]](#)

## Section 5: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to investigate the mechanisms of action of UDCA and TUDCA in liver cells.

### Protocol for Primary Rat Hepatocyte Isolation

**Rationale:** Primary hepatocytes are a gold-standard in vitro model for studying liver function and drug metabolism as they closely mimic the in vivo physiology of the liver.

**Methodology:**[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[18\]](#)[\[21\]](#)

- **Anesthesia and Surgical Preparation:** Anesthetize a male Sprague-Dawley rat (200-250g) with an appropriate anesthetic (e.g., ketamine/xylazine). Perform a midline laparotomy to expose the peritoneal cavity.
- **Cannulation of the Portal Vein:** Carefully cannulate the portal vein with a 20-gauge catheter and secure it with a suture.
- **Perfusion with Calcium-Free Buffer:** Perfuse the liver with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing 0.5 mM EGTA at a flow rate of 10-15 mL/min for 10 minutes to wash out the blood and disrupt cell-cell junctions. The liver should become pale.
- **Collagenase Digestion:** Switch the perfusion to HBSS containing 5 mM CaCl<sub>2</sub> and 0.05% collagenase type IV. Continue the perfusion for 10-15 minutes until the liver becomes soft and digested.
- **Hepatocyte Dissociation and Filtration:** Excise the liver and transfer it to a sterile dish containing Williams' E medium. Gently mince the liver to release the hepatocytes. Filter the cell suspension through a 100  $\mu$ m nylon mesh to remove undigested tissue.
- **Cell Purification and Viability Assessment:** Centrifuge the cell suspension at 50 x g for 3 minutes. Resuspend the pellet in fresh medium and repeat the washing step. Determine cell

viability using the trypan blue exclusion method. A viability of >85% is considered good.

- Cell Plating: Plate the isolated hepatocytes on collagen-coated plates at a desired density in Williams' E medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and insulin.

## Protocol for Western Blot Analysis of BSEP Expression

**Rationale:** To quantify the protein expression levels of the Bile Salt Export Pump (BSEP) in hepatocytes following UDCA treatment.

**Methodology:** [16][22][23]

- Cell Lysis: Treat cultured hepatocytes with UDCA (e.g., 100  $\mu$ M for 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- SDS-PAGE: Denature 20-30  $\mu$ g of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BSEP overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as  $\beta$ -actin or GAPDH.

## Protocol for TUNEL Assay to Detect Apoptosis

**Rationale:** The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.

**Methodology:**[\[24\]](#)[\[25\]](#)[\[26\]](#)

- **Tissue/Cell Preparation:** For tissue sections from a bile duct ligated (BDL) rat model, deparaffinize and rehydrate the slides. For cultured cells, fix them with 4% paraformaldehyde.
- **Permeabilization:** Permeabilize the cells/tissues with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- **TUNEL Reaction:** Incubate the samples with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP) for 1 hour at 37°C in a humidified chamber.
- **Washing:** Wash the samples with PBS to remove unincorporated nucleotides.
- **Counterstaining (Optional):** Counterstain the nuclei with a DNA dye such as DAPI.
- **Imaging:** Mount the slides and visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will exhibit bright green nuclear fluorescence.
- **Quantification:** Quantify the percentage of TUNEL-positive cells by counting the number of green fluorescent nuclei relative to the total number of DAPI-stained nuclei.

## Protocol for NF- $\kappa$ B Luciferase Reporter Assay

**Rationale:** To measure the transcriptional activity of NF- $\kappa$ B in response to an inflammatory stimulus and the inhibitory effect of UDCA.

**Methodology:**[\[14\]](#)[\[20\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

- Cell Transfection: Co-transfect a suitable cell line (e.g., RAW 264.7 macrophages or HepG2 cells) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
- UDCA Pre-treatment: Pre-treat the transfected cells with UDCA (e.g., 100 μM) for 1-2 hours.
- Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-8 hours.
- Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
- Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a fold change in NF-κB activity relative to the unstimulated control.

## Conclusion

The therapeutic efficacy of ursodeoxycholic acid in liver disease is a testament to its remarkable pleiotropic effects at the cellular level. Far from being a simple choleric, UDCA and its taurine conjugate TUDCA act as sophisticated molecular modulators, restoring bile acid homeostasis, protecting against apoptosis, alleviating ER stress, and dampening inflammation. A thorough understanding of these intricate mechanisms, coupled with robust experimental methodologies, is paramount for the continued development of novel therapeutic strategies for a spectrum of liver pathologies. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of hepatology.

## References

- Dr. Oracle. What is the mechanism of action of Ursodeoxycholic acid (UDCA)? Dr. Oracle. Published May 23, 2025.
- Amaral JD, Viana RJS, Ramalho RM, Steer CJ, Rodrigues CMP. Bile acids: regulation of apoptosis by ursodeoxycholic acid. *J Lipid Res.* 2009;50(9):1721-1734.
- Chen Y, Chen Y, Lin W, et al. Tauroursodeoxycholic acid inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses

reperfusion injury through GSK-3 $\beta$  in cardiac H9c2 cells. *J Zhejiang Univ Sci B*. 2016;17(1):37-47.

- Al-Eryani L, Wahsha M, Al-Mekhlafi A, et al. Ursodeoxycholic Acid. In: StatPearls.
- Roma MG, Toledo FD, Boaglio AC, Basiglio CL, Crocenzi FA, Sánchez Pozzi EJ. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications. *Clin Sci (Lond)*. 2011;121(12):523-544.
- Rodrigues CM, Fan G, Ma X, Kren BT, Steer CJ. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production. *Mol Med*. 1998;4(3):165-178.
- Rodrigues CM, Sola S, Brito MA, Brondino CD, Brites D, Moura JJ. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation.
- Roda A, Hofmann AF, Mysels KJ. The influence of bile salt structure on self-association in aqueous solutions. *J Biol Chem*. 1983;258(10):6362-6370.
- Xie Y, Hylemon PB, Zhou H. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways.
- Paumgartner G, Beuers U. Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited.
- Joo SS, Won TJ, Lee DI. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages. *Korean J Physiol Pharmacol*. 2017;21(4):437-445.
- Lazaridis KN, Gores GJ, Lindor KD. Ursodeoxycholic acid mechanisms of action and clinical use in hepatobiliary disorders.
- Fickert P, Wagner M, Marschall HU, et al. 2-Methyl-2-(p-tolyl)propanoic acid (2-MTP) is a potent and selective agonist of the farnesoid X receptor (FXR). *J Lipid Res*. 2007;48(1):198-207.
- Characterization of an optimized protocol for an NF- $\kappa$ B luciferase reporter assay.
- Schlegel A, Lütjohann D, Ullmer C, et al. The role of the farnesoid X receptor (FXR) in the regulation of cholesterol metabolism. *J Lipid Res*. 2008;49(2):354-364.
- Ali JM, Akter S, Bhuiyan MA, et al. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects. *J Gastrointest Dig Syst*. 2015;5(5):1000335.
- Cui J, Liu Y, Chang Y, et al.
- Evidence of Hepatocyte Apoptosis in Rat Liver after the Administr
- TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activ
- Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives. *MDPI*.

- Caspases activity assay procedures. ScienceDirect.
- Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
- Sun L, Xie C, Wang G, et al. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation. *Br J Pharmacol.* 2019;176(16):2848-2861.
- Ursodioltaurine. Wikipedia.
- Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro. PubMed.
- [Ursodeoxycholic acid inhibits hepatocyte-like cell apoptosis by down-regulating the expressions of Bax and Caspase-3]. PubMed.
- The induction of ER stress in PHMG-P-treated HepG2 cells. The cells...
- Immunofluorescence analysis of Mrp2 localization by confocal scanning...
- General Protocol for Western Blotting. Bio-Rad.
- Western blot protocol. Abcam.
- Immunofluorescence Staining of Paraffin Sections Step by Step. Frontiers.
- (a) Caspase-3 activity in rat hepatocytes treated with 20 ng/ml of TNF $\alpha$ ...
- LPS mediated NF- $\kappa$ B signaling in NF- $\kappa$ B/Luc $^{+}$  Raw 264.7 cells. NF- $\kappa$ B/Luc $^{+}$ ...
- Tunicamycin induced UPR and PARP cleavage in the presence of TUDCA:...
- TUNEL Apoptosis Assay Kit. BioTnA.
- Caspase-3 Activity Assay Kit. Cell Signaling Technology.
- The monitoring of progress in apoptosis of liver cells in bile duct-ligated r
- Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition. PMC.
- Analysis of LPS-induced, NF $\kappa$ B-dependent interleukin-8 transcription in kidney embryonic cell line expressing TLR4 using luciferase assay. PubMed.
- Fluorescent TUNEL assay kit. BiCell Scientific®.
- General Western Blot Protocol Overview. Novus Biologicals.
- How to Prepare your Specimen for Immunofluorescence Microscopy. Learn & Share.
- An introduction to Performing Immunofluorescence Staining. PMC.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. worthington-biochem.com [worthington-biochem.com]
- 5. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Obstructive Cholestasis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Tauroursodeoxycholic acid inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses reperfusion injury through GSK-3 $\beta$  in cardiac H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Ursodeoxycholic acid inhibits hepatocyte-like cell apoptosis by down-regulating the expressions of Bax and Caspase-3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luciferase reporter assay for NF- $\kappa$ B activation automated by an open-source liquid handling platform [pubmed.ncbi.nlm.nih.gov]
- 15. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. scholars.mssm.edu [scholars.mssm.edu]
- 20. Measurement of NF- $\kappa$ B activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 24. Evidence of Hepatocyte Apoptosis in Rat Liver after the Administration of Carbon Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biotna.net [biotna.net]
- 26. bicellscientific.com [bicellscientific.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Analysis of LPS-induced, NF $\kappa$ B-dependent interleukin-8 transcription in kidney embryonic cell line expressing TLR4 using luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Multifaceted Mechanisms of Ursodeoxycholic Acid in Hepatocellular Protection: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122633#isoursodeoxycholic-acid-mechanism-of-action-in-liver-cells>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)